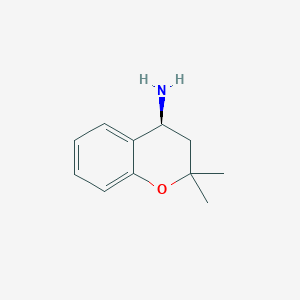

(S)-2,2-Dimethylchroman-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-2,2-dimethyl-3,4-dihydrochromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTIIIRGSQEQNH-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2O1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](C2=CC=CC=C2O1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of S 2,2 Dimethylchroman 4 Amine and Analogues

Chiral Pool and Derivatization Approaches

The chiral pool synthesis approach utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. youtube.com This strategy incorporates a pre-existing stereocenter into the target molecule, transferring the chirality from the starting material to the final product.

A relevant example is the asymmetric synthesis of the analogue (S)-2,6-dimethylchroman-4-one, a precursor that can be converted to the corresponding amine. This synthesis begins with ethyl (R)-3-hydroxybutyrate, a commercially available chiral building block. researchgate.netsemanticscholar.org The synthesis proceeds through several steps:

Protection and Amide Formation : The hydroxyl group of ethyl (R)-3-hydroxybutyrate is first protected, for example, as a tert-butyldimethylsilyl (TBS) ether. This is followed by conversion to the corresponding Weinreb amide. researchgate.netsemanticscholar.org

Ketone Formation : The Weinreb amide reacts with a lithiated phenol (B47542) derivative (e.g., lithium o-lithium-4-methylphenoxide) to form the key ketone intermediate. researchgate.netsemanticscholar.org

Deprotection and Cyclization : The silyl (B83357) protecting group is removed to reveal the free alcohol. This alcohol then undergoes an intramolecular Mitsunobu reaction, which proceeds with inversion of stereochemistry, to close the ring and form the desired (S)-2,6-dimethylchroman-4-one with its stereocenter established from the initial chiral starting material. researchgate.netsemanticscholar.org

This method, while effective, can be lengthy. The subsequent conversion of the resulting chiral chroman-4-one to the desired (S)-4-amine would typically involve a reduction and subsequent stereospecific substitution or a reductive amination step.

Asymmetric Catalysis in Chroman-4-amine (B2768764) Synthesis

Asymmetric catalysis is arguably the most powerful and efficient strategy for synthesizing chiral amines. acs.org This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. frontiersin.org Key methods for synthesizing chroman-4-amines include the asymmetric reduction of precursor ketones and other catalytic C-N bond-forming reactions. lookchem.comresearchgate.net

A highly effective and common strategy involves the enantioselective reduction of a prochiral chroman-4-one, such as 2,2-dimethylchroman-4-one. This reduction creates the chiral alcohol, (S)-2,2-dimethylchroman-4-ol, which is a direct precursor to the target amine. The alcohol's stereochemistry is then inverted during its conversion to the amine. lookchem.comresearchgate.net

The Corey-Bakshi-Shibata (CBS) reduction is a reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.orgyoutube.com The reaction employs a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, and a borane (B79455) source like borane-dimethyl sulfide (B99878) (BH₃·SMe₂) or borane-tetrahydrofuran (B86392) (BH₃·THF). alfa-chemistry.comorganic-chemistry.org

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. alfa-chemistry.com This complex then coordinates to the ketone's carbonyl oxygen, positioning it for a highly stereoselective intramolecular hydride transfer from the borane to the carbonyl carbon. youtube.comalfa-chemistry.com The facial selectivity is dictated by the catalyst's chiral environment, which ensures the hydride attacks from the less sterically hindered face. organic-chemistry.orgnih.gov

This method has been successfully applied to the synthesis of various substituted (S)-chroman-4-ols, the precursors to (S)-chroman-4-amines. researchgate.net In a key study, various 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ones were reduced with high enantioselectivity using a catalytic amount of Corey's oxazaborolidine. researchgate.net The resulting (S)-benzopyran-4-ols were then converted to the target (S)-4-amino-benzopyrans via mesylation, azide (B81097) substitution (which inverts the stereocenter), and subsequent reduction of the azide group. researchgate.net

| Entry | Substituent (R) | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | 6-Fluoro | 0.05 eq (S)-Oxazaborolidine | >99 | 96 (R) |

| 2 | 6-Chloro | 0.1 eq (S)-Oxazaborolidine | >99 | 97 (R) |

| 3 | 6-Benzyloxy | 0.1 eq (S)-Oxazaborolidine | 100 | 94 (R) |

| 4 | 7-Methoxy | 0.1 eq (S)-Oxazaborolidine | >99 | 96 (R) |

| 5 | 8-Methoxy | 0.1 eq (S)-Oxazaborolidine | >99 | 95 (R) |

Data sourced from a study on the asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans. The reported (R)-configuration of the alcohol product leads to the (S)-amine after stereochemical inversion. researchgate.net

Beyond the CBS reduction, other transition metal-catalyzed asymmetric hydrogenations are powerful tools for producing chiral amines. nih.govacs.org These methods often involve the hydrogenation of prochiral imines, enamines, or N-heteroaromatic compounds using catalysts based on rhodium, ruthenium, iridium, or palladium paired with chiral ligands. nih.govdicp.ac.cn

For the synthesis of (S)-2,2-Dimethylchroman-4-amine, a potential route is the asymmetric hydrogenation of an enamine or an imine derived from 2,2-dimethylchroman-4-one. For instance, an enamine could be formed from the ketone, and its subsequent hydrogenation using a chiral catalyst system, such as a Rhodium or Iridium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP or DuanPhos), would directly generate the chiral amine. researchgate.netyoutube.com This approach offers a more direct route to the amine without the need for a separate alcohol-to-amine conversion step. researchgate.net

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that constructs β-amino carbonyl compounds. nih.govorgchemres.org Its asymmetric variant provides a powerful method for synthesizing chiral amines. mdpi.com The direct, three-component Mannich reaction involves an aldehyde, an amine, and a ketone, often catalyzed by a chiral organocatalyst like proline or its derivatives. nih.gov

In the context of chroman-4-amine synthesis, a plausible strategy would involve a pre-formed chroman-4-one as the ketone component. An intramolecular or a cleverly designed intermolecular Mannich-type reaction could be envisioned. For example, an appropriately substituted phenol could react with an amine and an aldehyde in a cascade reaction that forms the heterocyclic ring and sets the stereochemistry at the C4 position simultaneously, catalyzed by a chiral Brønsted acid or a bifunctional organocatalyst. orgchemres.orgmdpi.com While direct examples for this specific scaffold are less common, the versatility of the Mannich reaction makes it a viable, though challenging, approach. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. nih.gov While often used for cross-coupling reactions to build molecular frameworks, palladium catalysts are also effective in asymmetric transformations to create chiral centers. dicp.ac.cn

For the synthesis of chiral chroman-4-amines, palladium catalysis could be employed in several ways. One approach is the palladium-catalyzed asymmetric hydrogenation of a suitable unsaturated precursor, as palladium complexes can be effective catalysts for the reduction of enamines or imines. dicp.ac.cn

Another powerful strategy is the palladium-catalyzed asymmetric allylic amination (AAA). This reaction would involve a precursor like 2,2-dimethyl-2H-chromene, which possesses a double bond within the heterocyclic ring. In the presence of a palladium(0) catalyst and a chiral ligand, the reaction with an amine nucleophile could proceed stereoselectively to install the amino group at the C4 position, generating this compound directly. This method is highly attractive due to its atom economy and the ability to form the C-N bond with excellent enantiocontrol. While specific literature for this exact transformation on a chromene substrate may be sparse, the general methodology is well-established for a wide range of allylic substrates. frontiersin.orgresearchgate.net

Other Metal-Catalyzed Asymmetric Syntheses

While specific examples for this compound are not extensively detailed, the broader field of metal-catalyzed asymmetric synthesis offers a variety of potential methods. Nickel-catalyzed reactions, for instance, have emerged as a powerful tool for the N-alkylation of arylamines and acylhydrazines. thieme-connect.de These methods often exhibit high functional group tolerance and can be adapted for the synthesis of chiral amines. The general approach involves the use of a chiral ligand to induce enantioselectivity in the C-N bond formation. The development of novel nickel-hydride catalysts, in particular, has expanded the scope of asymmetric reductive amination, a key step in many synthetic routes to chiral amines.

Biocatalytic Routes for Chroman-4-amine Intermediates

Biocatalysis presents a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. Transaminases, particularly ω-transaminases, are enzymes capable of catalyzing the asymmetric amination of ketones to produce enantiomerically pure amines. nih.gov This approach is particularly attractive for the synthesis of chroman-4-amines from their corresponding chroman-4-one precursors.

A notable example is the use of an ω-transaminase from Vibrio fluvialis JS17 for the amination of (−)-menthone to (+)-neomenthylamine. nih.gov This demonstrates the potential for applying similar enzymatic systems to chroman-4-one substrates. The process typically utilizes an inexpensive amino donor, such as (S)-α-methylbenzylamine (S-MBA), and proceeds under mild aqueous conditions, minimizing environmental impact. nih.gov

Table 1: Example of Biocatalytic Amination

| Substrate | Biocatalyst | Amino Donor | Product | Key Features |

| (−)-Menthone | ω-transaminase from Vibrio fluvialis JS17 | (S)-α-methylbenzylamine | (+)-Neomenthylamine | Mild aqueous conditions, green approach. nih.gov |

Reductive Amination Strategies for Chroman-4-amines

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced. jocpr.comjocpr.commasterorganicchemistry.comchemistrysteps.comyoutube.com For the synthesis of this compound, this strategy would typically start from 2,2-dimethylchroman-4-one.

The choice of reducing agent is critical for the success of the reaction. While sodium borohydride (B1222165) (NaBH₄) can be used, it may also reduce the starting ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that selectively reduces the iminium ion in situ, even in the presence of the ketone. masterorganicchemistry.comchemistrysteps.com Another effective reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is also selective for the imine reduction. masterorganicchemistry.com

To achieve stereoselectivity, a chiral amine can be used as a resolving agent, or a chiral auxiliary can be employed. Catalyst-controlled reductive amination using transition metals like ruthenium, iridium, or nickel with chiral ligands offers a more direct route to enantiomerically enriched amines. jocpr.com

Radical and Photoredox Mediated Approaches to Chroman Skeletons

In recent years, radical and photoredox catalysis have emerged as powerful methods for the construction of complex molecular architectures under mild conditions. nih.govfrontiersin.orgresearchgate.netnih.govrsc.org These approaches have been successfully applied to the synthesis of the chroman skeleton.

One strategy involves a visible-light-driven photoredox-neutral alkene acylarylation to produce 3-(arylmethyl)chroman-4-ones. frontiersin.orgresearchgate.net This method utilizes readily available starting materials and proceeds through a phosphoranyl radical-mediated acyl radical-initiated cyclization. Another approach is the selective radical cascade (4+2) annulation of N-hydroxyphthalimide esters with electron-deficient olefins, catalyzed by an organo-photoredox system, to yield a variety of functionalized chromans. nih.gov These methods highlight the potential to construct the core chroman structure with high selectivity, which can then be further functionalized to the desired amine.

Table 2: Photoredox-Mediated Synthesis of Chroman Derivatives

| Reaction Type | Catalyst System | Starting Materials | Product | Reference |

| Alkene Acylarylation | Visible-light photoredox | Cyanoarenes, Alkenoic acids | 3-(arylmethyl)chroman-4-ones | frontiersin.orgresearchgate.net |

| (4+2) Radical Annulation | Organo-photoredox | N-hydroxyphthalimide esters, Olefins | Functionalized Chromans | nih.gov |

Synthetic Strategies for 2,2-Disubstituted Chroman Systems

The 2,2-disubstituted chroman motif, particularly the 2,2-dimethyl group in the target molecule, requires specific synthetic strategies. One efficient method is the one-pot synthesis of 2,2-disubstituted chromanes via an inverse-electron-demand [4+2] cycloaddition of ortho-quinone methides. nih.gov This reaction between a salicylaldehyde (B1680747) and a 1,1-disubstituted ethylene (B1197577) proceeds with high regioselectivity and yield. nih.gov

Another versatile strategy for preparing 2,6-disubstituted dihydropyranones, which can be precursors to chroman systems, is based on a three-component dithiane linchpin coupling. wsu.edu This method allows for significant flexibility in the substituents at the 2- and 6-positions.

Precursor Chemistry: Chroman-4-ones in Stereoselective Synthesis

Chroman-4-ones are pivotal precursors for the stereoselective synthesis of this compound and its analogs. acs.orgnih.gov An efficient route to 2-alkyl-substituted chroman-4-ones involves a base-mediated aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde, often facilitated by microwave irradiation. acs.org

The stereocenter at the C4 position of the final amine product is often introduced through the asymmetric reduction of the chroman-4-one or the stereoselective reductive amination of the ketone. The development of highly enantio- and diastereoselective methods for the synthesis of functionalized chroman-2-ones and chromanes has also been achieved through organocatalytic domino Michael/hemiacetalization reactions. nih.gov These intermediates can then be converted to the desired chroman-4-amines.

Scale-Up Considerations and Methodological Scalability in Synthesis

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of several factors, including cost of starting materials, safety, and the robustness of the reaction conditions. For the synthesis of this compound, biocatalytic routes offer significant advantages in terms of scalability due to their mild reaction conditions and reduced waste generation. nih.gov However, the cost and stability of the enzyme can be a limiting factor.

Reductive amination procedures are generally scalable, but the use of stoichiometric and potentially toxic reagents like sodium cyanoborohydride may pose challenges on a large scale. masterorganicchemistry.com The development of catalytic reductive amination processes is therefore highly desirable. Photoredox-mediated reactions, while offering elegant solutions, can be limited by the need for specialized photoreactors and the cost of photocatalysts, although the use of organic photocatalysts is a promising area of research. nih.gov Ultimately, a successful large-scale synthesis will likely involve a convergent route that minimizes the number of steps and employs cost-effective and environmentally benign reagents and catalysts.

Chemical Transformations and Derivatizations of S 2,2 Dimethylchroman 4 Amine

Amine Functionalization Reactions

The primary amine group at the C4 position of (S)-2,2-Dimethylchroman-4-amine is a key site for chemical modification, enabling the introduction of a diverse array of functional groups through various reactions. These functionalizations are crucial for modulating the physicochemical and biological properties of the resulting derivatives.

One of the most common and straightforward functionalization reactions is alkylation , which involves the introduction of an alkyl group onto the amine nitrogen. A notable example is propargylation, the introduction of a propargyl group, which is a valuable pharmacophore in medicinal chemistry, particularly for the development of monoamine oxidase (MAO) inhibitors. researchgate.net The propargylation of gem-dimethylchroman-4-amines can be achieved under mild conditions using sodium hydride as a base and propargyl bromide in a solvent like dimethylformamide (DMF). researchgate.net

Another important class of amine functionalization reactions is acylation , leading to the formation of amides. This can be achieved by reacting the amine with various acylating agents such as acid chlorides or anhydrides. These amide derivatives are often explored for their potential biological activities.

Furthermore, the amine group can undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines. This reaction significantly expands the structural diversity of accessible derivatives. For instance, a library of gem-dimethyl-chroman-4-amine compounds has been synthesized through the reductive amination of the corresponding chromanone precursor. researchgate.net

Below is a table summarizing key amine functionalization reactions of this compound and its analogs:

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Propargylation | Sodium hydride (NaH), Propargyl bromide, Dimethylformamide (DMF) | N-propargyl-gem-dimethylchroman-4-amines | researchgate.net |

| Reductive Amination | Chromanone precursor, Amine, Reducing agent | gem-dimethyl-chroman-4-amine derivatives | researchgate.net |

These functionalization strategies provide a powerful toolkit for chemists to systematically modify the this compound scaffold and explore the structure-activity relationships of the resulting derivatives.

Ring System Modifications and Substituent Introduction

Beyond functionalization of the amine group, the chroman ring system itself can be modified to introduce further structural diversity. These modifications can involve substitutions on the aromatic part of the ring or alterations to the dihydropyran ring.

Electrophilic aromatic substitution reactions on the benzene (B151609) ring of the chroman scaffold are a common strategy to introduce various substituents. libretexts.orgnumberanalytics.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.com While direct substitution on this compound can be challenging due to the directing effects of the existing substituents and potential side reactions, a more common approach is to introduce the desired substituents on the precursor, 2,2-dimethylchroman-4-one, before the introduction of the amine group. researchgate.netresearchgate.net A wide variety of substituted 2,2-dimethylchroman-4-ones can be synthesized, which can then be converted to the corresponding 4-amino derivatives. researchgate.netresearchgate.net For example, chloro, methoxy, and other functional groups have been successfully introduced onto the aromatic ring of the chromanone precursor. researchgate.net

Photochemical reactions offer another avenue for modifying the chroman ring system. Under photochemical conditions, the chroman ring can undergo homolytic cleavage of the C-O bond, leading to the formation of a diradical intermediate. acs.org This intermediate can then undergo subsequent fragmentation or internal hydrogen abstraction reactions, resulting in significant structural rearrangement of the chroman skeleton. acs.org

The dihydropyran ring can also be subject to modification. For instance, dearomative bromination has been reported on chromane (B1220400) systems, which introduces a bromine atom onto the dihydropyran ring and disrupts the aromaticity of the adjacent benzene ring, leading to novel spirocyclic structures. researchgate.net

The following table provides examples of ring system modifications and substituent introductions on the chroman scaffold:

| Modification Type | Methodology | Resulting Structure | Reference |

| Aromatic Substitution | Electrophilic substitution on the chroman-4-one precursor | Substituted this compound derivatives | researchgate.netresearchgate.net |

| Photochemical Rearrangement | Photolysis of the chroman ring | Fragmented or rearranged chroman derivatives | acs.org |

| Dearomative Bromination | Bromination of chromane systems | Spirocyclic brominated chromane derivatives | researchgate.net |

These strategies for modifying the chroman ring system significantly expand the accessible chemical space and allow for the fine-tuning of the steric and electronic properties of the resulting molecules.

Synthesis of Complex Chroman-Based Scaffolds

The rigid and chiral framework of this compound makes it an excellent starting point for the synthesis of more complex, polycyclic, and biologically active molecules. By combining the functionalization strategies discussed above, chemists can build upon the chroman core to create novel molecular architectures.

A prominent example of this approach is the synthesis of substituted dimethyl-chroman-based Tamoxifen analogs . Current time information in Bangalore, IN. Tamoxifen is a well-known selective estrogen receptor modulator used in the treatment of breast cancer. By using the this compound scaffold, researchers have synthesized a series of stereochemically flexible and constrained Tamoxifen analogs. Current time information in Bangalore, IN. These complex molecules incorporate the chroman moiety as a key structural element and have shown significant antiproliferative activity against breast cancer cell lines. Current time information in Bangalore, IN.

The synthesis of such complex scaffolds often involves a multi-step sequence, starting with the functionalization of the amine group of this compound, followed by further reactions to build up the desired molecular complexity. For instance, the synthesis of these Tamoxifen analogs likely involves the attachment of a substituted ethylamine (B1201723) side chain, characteristic of Tamoxifen, to the chroman scaffold.

The use of this compound as a scaffold is not limited to the synthesis of Tamoxifen analogs. Its versatile chemical handles allow for its incorporation into a wide range of complex molecular frameworks, making it a valuable tool in drug discovery and development. The ability to generate libraries of complex molecules based on this scaffold facilitates the exploration of new chemical space and the identification of novel therapeutic agents.

Stereochemical Analysis and Characterization

Determination of Enantiomeric Purity and Enantiomeric Excess (ee)

Enantiomeric purity is a critical quality attribute, and its accurate determination is vital. Enantiomeric excess (ee) is a measurement of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the separation and quantification of enantiomers. cat-online.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation and individual quantification.

The selection of the appropriate chiral column and mobile phase is crucial for achieving optimal separation. nih.gov For amine compounds like (S)-2,2-Dimethylchroman-4-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326), is optimized to achieve baseline separation of the enantiomeric peaks. acs.org Detection is commonly performed using a UV detector, as the chroman moiety absorbs UV light. cat-online.com The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.

A study on the asymmetric synthesis of related chromane (B1220400) derivatives demonstrated the use of chiral-phase HPLC for determining enantiomeric excess. For instance, the ee of 1-((3R,4R)-3,4-dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one was determined to be 85% using a YMC Chiral Art Cellulose-SZ column with a mobile phase of 15% isopropanol in hexane. acs.org Similarly, its (3S,4S) diastereomer was found to have an ee of 73% under the same conditions. acs.org

Table 1: Chiral HPLC Parameters for Chromane Derivatives

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 1-((3R,4R)-3,4-dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one | YMC Chiral Art Cellulose-SZ | 15% i-propanol in hexane | 0.7 | 5.319 | 85% |

| 1-((3S,4S)-3,4-dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one | YMC Chiral Art Cellulose-SZ | 15% i-propanol in hexane | 0.7 | 8.069 | 73% |

Beyond HPLC, other methods can be employed to assess enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can be used to distinguish between enantiomers. nih.govbath.ac.uk The formation of diastereomeric derivatives allows for the differentiation of NMR signals corresponding to each enantiomer, enabling the calculation of their ratio. ucl.ac.uk For primary amines, derivatization with a chiral aldehyde can form diastereomeric imines that are distinguishable by NMR. ucl.ac.uk

Fluorescence-based assays have also emerged as a rapid method for determining the enantiomeric excess of amines. nih.govnih.gov These methods often involve the formation of diastereomeric complexes with a chiral fluorophore, where the fluorescence intensity or polarization differs for each diastereomer. nih.gov This allows for the quantification of the enantiomeric ratio. nih.gov

Absolute Configuration Assignment

Determining the absolute configuration involves establishing the actual three-dimensional arrangement of the atoms in a chiral molecule, designated as (R) or (S).

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. ed.ac.uknih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mit.edu For an enantiopure compound, the analysis of anomalous dispersion effects allows for the unambiguous assignment of the absolute stereochemistry. mit.eduresearchgate.net The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute structure. nih.gov

While obtaining suitable single crystals of an amine itself can be challenging, the formation of a salt with a chiral acid of known absolute configuration can facilitate crystallization and subsequent X-ray analysis.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. nsf.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's absolute configuration.

By comparing the experimentally measured ECD spectrum of this compound with the spectrum predicted by quantum chemical calculations for the (S) configuration, the absolute configuration can be confidently assigned. nih.gov Computational modeling plays a crucial role in accurately predicting the ECD spectra of flexible molecules by considering various conformations. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. libretexts.orgnih.gov Similar to ECD, ORD curves exhibit Cotton effects in the region of absorption bands, and the sign of these effects can be correlated with the absolute configuration of the molecule. libretexts.org For chromane derivatives, ORD has been shown to be a reliable method for assigning absolute configuration. mdpi.com For instance, the ORD of (S)-6-Fluorochromane-2-carboxylic acid was measured in various solvents to confirm its S configuration. mdpi.com

Table 2: Specific Rotation of a Related Chromane Derivative

| Compound | Specific Rotation [α]D | Concentration (c) | Solvent |

|---|---|---|---|

| (S)-6-Fluorochromane-2-carboxylic acid | +15.2 | 1.0 | DMF |

| (S)-6-Fluorochromane-2-carboxylic acid (literature value) | +14.4 | 1.0 | DMF |

The consistency between the measured and reported optical rotation values provides strong evidence for the assigned absolute configuration. mdpi.com

Stereochemical Stability and Interconversion Studies

The stereochemical integrity of a chiral compound is a critical parameter, particularly for its application in fields where specific enantiomeric forms exhibit distinct biological activities. For this compound, the stability of the stereocenter at the C4 position is paramount. While specific, in-depth studies on the racemization or epimerization of this compound are not extensively documented in publicly available literature, an understanding of its potential stereochemical stability can be inferred from the general principles of organic chemistry and studies on analogous chroman structures.

The primary route for the racemization of a chroman-4-amine (B2768764) would likely involve the reversible formation of a planar, achiral intermediate. This can be conceptualized through two main pathways:

Enamine-Imine Tautomerism: The chiral amine can potentially undergo tautomerization to form an achiral enamine. Protonation of this enamine can then occur from either face with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers. The facility of this process is influenced by the surrounding chemical environment, particularly the pH.

Oxidation-Reduction: Oxidation of the amine at the C4 position to an imine would result in the loss of the stereocenter, as the carbon atom becomes sp² hybridized and planar. Subsequent non-stereoselective reduction of the imine would yield a racemic mixture of the amine.

In the context of synthetic procedures for similar chiral chroman-4-amines, it has been noted that some degree of enantiomeric excess degradation can occur during certain reaction steps, such as azide (B81097) inversion. lookchem.com This suggests that the stereocenter is not completely inert and can be susceptible to inversion under specific chemical conditions.

To rigorously assess the stereochemical stability of this compound, systematic studies would be required. Such studies would typically involve subjecting an enantiomerically pure sample of the compound to various conditions and monitoring its enantiomeric excess (e.e.) over time using techniques like chiral High-Performance Liquid Chromatography (HPLC). The parameters to be investigated would include:

Effect of pH: Analyzing the rate of racemization in buffered solutions across a wide pH range to understand the influence of acidic and basic conditions on the stability.

Effect of Temperature: Conducting stability studies at different temperatures to determine the thermal liability of the stereocenter.

Effect of Solvents: Investigating the influence of solvent polarity on the rate of interconversion.

Presence of Catalysts: Assessing the impact of potential catalysts, such as metal ions or enzymes, on racemization. researchgate.net

The results of such a hypothetical study could be presented as follows:

| Condition | Parameter | Value | Time (hours) | Enantiomeric Excess (e.e.) (%) | Remarks |

|---|---|---|---|---|---|

| pH | pH 4.0 (Acetate Buffer) | 25°C | 24 | >99 | High stability in acidic conditions. |

| pH 7.4 (Phosphate Buffer) | 25°C | 24 | 98 | Slight decrease in e.e. at neutral pH. | |

| pH 10.0 (Carbonate Buffer) | 25°C | 24 | 92 | Noticeable racemization in basic conditions. | |

| Temperature | Aqueous Solution (pH 7.4) | 4°C | 72 | >99 | Stable at refrigerated temperatures. |

| Aqueous Solution (pH 7.4) | 50°C | 24 | 85 | Accelerated racemization at elevated temperatures. |

Such data, though hypothetical for this specific compound, illustrates the expected trends based on general chemical principles of stereochemical stability for chiral amines in a chroman framework. The stability is likely to be highest in acidic to neutral aqueous solutions at ambient or lower temperatures. Conversely, basic conditions and elevated temperatures would be expected to promote racemization.

Theoretical and Computational Chemistry in Chroman 4 Amine Research

Conformational Analysis of Chiral Chroman-4-amines

The biological activity and chemical reactivity of chiral molecules like (S)-2,2-Dimethylchroman-4-amine are intrinsically linked to their three-dimensional conformation. Conformational analysis involves identifying the most stable spatial arrangements of atoms (conformers) and understanding the energy barriers between them.

The chroman ring system is not planar and can adopt several conformations. Computational methods are employed to model these structures and determine their relative stabilities. For instance, in a study on stereoisomers of a related compound, 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, researchers calculated the energy-minimized conformers to help assign the absolute configurations. nih.gov This process typically involves a systematic search of the potential energy surface to locate all low-energy structures. The conformational dynamics can be influenced by factors such as the polarity of the solvent, which can be modeled using computational approaches. nih.gov For complex and flexible molecules, advanced sampling techniques like metadynamics may be used to explore the conformational space thoroughly. nih.gov

Quantum Chemical Calculations for Stereochemical Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the stereochemical properties of chiral molecules. These calculations can accurately predict various spectroscopic and chiroptical properties that are unique to a specific stereoisomer.

In research involving complex chromane (B1220400) derivatives, time-dependent DFT (TD-DFT) calculations have been used to compute Electronic Circular Dichroism (ECD) spectra for the various stable conformers. nih.gov By comparing the calculated spectra to experimental data, scientists can confidently assign the absolute configuration of stereogenic centers. nih.gov This integration of computational and experimental data is crucial for the unambiguous structural elucidation of new chiral compounds.

Table 1: Computational Methods in Stereochemical Analysis of a Chromane Derivative

| Parameter | Methodology | Application | Reference |

|---|---|---|---|

| Conformational Search | Energy minimization | Identification of stable conformers | nih.gov |

| Spectral Calculation | Time-Dependent DFT (TD-DFT) | Calculation of ECD spectra | nih.gov |

A defining characteristic of a chiral molecule is its specific optical rotation, the angle to which it rotates plane-polarized light. wikipedia.org While this is an experimentally measured value, predicting it computationally is a significant goal of theoretical chemistry. nih.gov

The prediction of specific optical rotation is a computationally intensive task, especially for molecules with high conformational flexibility. nih.gov The process involves:

Performing a thorough conformational search to identify all low-energy conformers.

Calculating the optical rotation for each individual conformer using quantum chemical methods.

Calculating a Boltzmann-weighted average of the optical rotations of all conformers to yield the final predicted value for the molecule.

Simpler, qualitative models can sometimes predict the sign (dextrorotatory (+) or levorotatory (-)) of the rotation. One such general rule is based on the electron-withdrawing power of the substituents around the stereocenter. nih.gov However, for accurate quantitative predictions, rigorous quantum calculations are necessary. nih.gov In the synthesis of chromane stereoisomers, the absolute stereochemistry was determined based on the experimentally measured optical rotations of the synthesized compounds, a value which computational methods aim to predict from first principles. nih.gov

Mechanistic Studies of Stereoselective Reactions

Computational chemistry is invaluable for studying the mechanisms of stereoselective reactions—reactions that preferentially yield one stereoisomer over others. masterorganicchemistry.com By modeling the reaction pathway, chemists can understand the origins of the observed stereoselectivity.

This involves calculating the energies of reactants, transition states, intermediates, and products. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate and selectivity. For reactions involving chiral amines, computational studies can reveal how the stereochemistry of the starting material directs the formation of a specific product stereoisomer. For example, computational studies on reactions of other chiral enamines have shown how different starting conformers (s-trans vs. s-cis) can lead to different diastereomeric products by proceeding through distinct transition states. ub.edu Such calculations can predict which diastereomeric product is favored by identifying the lowest-energy reaction pathway, providing insights that guide the development of new synthetic methods.

Structure-Reactivity Relationships within Chroman-4-amine (B2768764) Systems

Structure-reactivity relationships (SRRs) describe how a molecule's structure influences its chemical reactivity. Computational methods can quantify various electronic and structural properties to establish these relationships. For chroman-4-amine systems, this could involve understanding how substituents on the aromatic ring or at the C2 position affect the reactivity of the amine group.

Quantum chemical calculations can determine properties such as:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's nucleophilic and electrophilic sites, respectively.

Atomic Charges: The distribution of electron density across the molecule, represented by partial atomic charges, can predict sites susceptible to electrostatic interactions.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron-rich and electron-poor regions of a molecule, guiding predictions about intermolecular interactions.

By calculating these properties for a series of chroman-4-amine derivatives, researchers can build models that correlate specific structural features with observed chemical reactivity, aiding in the design of new molecules with tailored properties. While structure-activity relationships (SAR) are often discussed in the context of biological activity, the same principles, supported by computational data, apply to understanding chemical reactivity. nih.gov

Emerging Research Directions in S 2,2 Dimethylchroman 4 Amine Chemistry

Development of Novel Catalytic Systems for Enantioselective Synthesis

The enantioselective synthesis of chroman-4-amines is a key area of research, with a focus on developing highly efficient and selective catalytic systems. A prominent strategy involves the asymmetric reduction of the corresponding chroman-4-ones.

One highly effective method utilizes a Corey-Bakshi-Shibata (CBS) reduction. Starting from substituted chroman-4-ones, an enantioselective reduction using an in situ-generated B–H catalyst affords (S)-chroman-4-ols with high enantiomeric excess. researchgate.net Subsequent conversion to the desired (R)- or (S)-chroman-4-amine can be achieved through an azide (B81097) inversion followed by reduction. researchgate.net This method has proven to be efficient for a variety of substituted chroman-4-ones. researchgate.net

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chromanone derivatives. researchgate.net Chiral amine organocatalysts, in conjunction with additives like salicylic (B10762653) acid, can facilitate tandem reactions, such as Michael addition/cycloketalization/hemiacetalization, to construct complex chromanone structures with multiple stereocenters in high yields and excellent enantioselectivities. researchgate.net These organocatalytic systems offer mild reaction conditions and tolerate a wide range of substrates. researchgate.net

Furthermore, transition metal-catalyzed asymmetric hydrogenation represents another significant advancement. acs.org For instance, iridium catalysts paired with chiral ligands have been successfully employed in the asymmetric hydrogenation of exocyclic N-aryl imines derived from 4-chromanone, yielding the corresponding chiral amines with high enantioselectivity. acs.org Palladium catalysts, activated by a Brønsted acid, have also shown high efficiency in similar transformations. acs.org

Table 1: Comparison of Catalytic Systems for Enantioselective Synthesis

| Catalytic System | Key Features | Starting Material | Product | Enantiomeric Excess (ee) |

| CBS Reduction | In situ generated B-H catalyst, highly enantioselective | Substituted chroman-4-ones | (S)-Chroman-4-ols | Excellent |

| Chiral Amine Organocatalysis | Mild conditions, tolerates diverse substrates, tandem reactions | 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes | Lactone-fused tricyclic chromanones | 90- >99% |

| Iridium/Chiral Ligand Catalysis | Asymmetric hydrogenation of imines | Exocyclic N-aryl imines of 4-chromanone | Chiral Chroman-4-amines | High |

| Palladium/Brønsted Acid Catalysis | Asymmetric hydrogenation of imines | Exocyclic N-aryl imines of 4-chromanone | Chiral Chroman-4-amines | High |

Chemoenzymatic and Hybrid Approaches

The integration of biocatalysis with traditional chemical methods, known as chemoenzymatic or hybrid approaches, is gaining traction for the synthesis of chiral compounds like (S)-2,2-Dimethylchroman-4-amine. nih.govnih.gov These strategies leverage the high selectivity and mild reaction conditions of enzymes with the versatility of chemical reactions. confex.com

A common chemoenzymatic route involves the enzymatic resolution of a racemic mixture. For example, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic chroman-4-ol, allowing for the separation of the acylated and unacylated enantiomers. The desired enantiomer can then be converted to the corresponding amine.

Another approach combines metal catalysis with enzymatic reactions in a one-pot sequence. For instance, a palladium nanocatalyst can be used for the hydrogenation of a ketoxime, followed by racemization and subsequent kinetic resolution via acylation catalyzed by a lipase. researchgate.net This dual catalytic system allows for the efficient conversion of ketoximes to chiral amides with high yields and enantiomeric excess. researchgate.net

Directed evolution of enzymes is a powerful tool being used to create "designer" biocatalysts with enhanced activity and selectivity for non-natural substrates, further expanding the scope of chemoenzymatic synthesis. confex.com

Table 2: Examples of Chemoenzymatic and Hybrid Approaches

| Approach | Key Steps | Catalysts | Advantages |

| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer of a racemic alcohol | Lipase | High enantioselectivity, mild conditions |

| One-Pot Hydrogenation/Kinetic Resolution | Hydrogenation of ketoxime, racemization, and enzymatic acylation | Pd nanocatalyst and Lipase | High efficiency and enantiomeric excess in a single pot |

| Directed Evolution | Engineering enzymes for specific reactions | Tailor-made enzymes | Enhanced activity and selectivity for non-natural substrates |

Advanced Spectroscopic Characterization Techniques for Chirality

The accurate determination of enantiopurity and absolute configuration is crucial in the synthesis of chiral molecules. Advanced spectroscopic techniques are instrumental in this regard. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess of chiral amines. nih.gov The use of chiral solvating agents, such as enantiopure BINOL derivatives, can induce diastereomeric interactions that result in separate, well-resolved signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum. nih.gov This allows for the direct integration of the signals to calculate the enantiomeric ratio. nih.gov

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), provides information about the three-dimensional structure of chiral molecules. illinois.edu CD spectroscopy is particularly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparing the experimental spectrum to theoretical calculations. nih.gov VCD, which measures the differential absorption of left and right circularly polarized infrared light, can provide detailed conformational information. illinois.edu

Raman Optical Activity (ROA) is another emerging technique that combines the structural sensitivity of Raman spectroscopy with the stereochemical information of optical activity. rsc.org ROA can be used to determine the absolute configuration of chiral molecules in solution. rsc.org

Table 3: Spectroscopic Techniques for Chiral Analysis

| Technique | Principle | Information Obtained |

| Chiral NMR Spectroscopy | Diastereomeric interactions with a chiral solvating agent | Enantiomeric excess |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light | Absolute configuration, secondary structure |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Conformational analysis, absolute configuration |

| Raman Optical Activity (ROA) | Inelastic scattering of circularly polarized light | Absolute configuration, conformational analysis |

Exploration of New Chemical Transformations for Diverse Scaffold Construction

This compound serves as a versatile building block for the synthesis of more complex and structurally diverse molecular scaffolds. researchgate.netnih.gov Researchers are actively exploring new chemical transformations to expand the chemical space accessible from this chiral amine.

One area of focus is the derivatization of the amine group to introduce new functionalities and build upon the chroman core. For example, the amine can be converted to amides, sulfonamides, or ureas, which can serve as handles for further chemical modifications or as key pharmacophoric elements.

The chroman ring itself can also be a site for further functionalization. For instance, electrophilic aromatic substitution reactions can introduce substituents onto the benzene (B151609) ring, while reactions at the C3 position can lead to the formation of new stereocenters.

Furthermore, the chroman-4-amine (B2768764) scaffold can be incorporated into larger, more complex ring systems through multicomponent reactions or tandem cyclization strategies. nih.gov These approaches allow for the rapid construction of novel heterocyclic scaffolds with potential applications in drug discovery. For example, the chroman moiety can be fused to other heterocyclic rings to create polycyclic systems with unique three-dimensional shapes. nih.gov

Q & A

Q. What are the recommended synthetic routes for (S)-2,2-Dimethylchroman-4-amine, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves chiral resolution of racemic mixtures or asymmetric catalysis. Key steps include:

- Chiral starting materials : Use enantiomerically pure precursors (e.g., (S)-chroman-4-ylamine derivatives) to ensure stereochemical fidelity .

- Hydrochloride salt formation : Final purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) to enhance purity and stability .

- Quality control : Monitor reaction progress using thin-layer chromatography (TLC) and confirm enantiomeric purity via chiral HPLC with columns like Chiralpak® AD-H .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm backbone structure and substituent positions (e.g., dimethyl groups at C2) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (CHN) and rule out impurities .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess chemical purity (>97% as per research-grade standards) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Storage : Keep in sealed, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis .

- Handling : Avoid prolonged exposure to moisture; use desiccants in storage environments .

- Stability testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to establish shelf-life .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity of this compound, and what analytical methods validate stereochemical consistency?

- Methodological Answer :

- Chiral chromatography : Use HPLC with cellulose-based chiral columns (e.g., Chiralcel® OD-H) and hexane/isopropanol mobile phases to resolve (S) and (R) enantiomers .

- Optical rotation : Measure specific rotation ([α]) and compare to literature values (e.g., +15° to +25° for (S)-enantiomers in methanol) .

- Circular Dichroism (CD) : Confirm absolute configuration by matching CD spectra to known (S)-chroman derivatives .

Q. What pharmacological targets or mechanisms are associated with this compound, based on structural analogs?

- Methodological Answer :

- Serotonergic systems : Chroman-4-amine derivatives often target 5-HT receptors (e.g., 5-HT) due to structural similarity to arylpiperazine pharmacophores .

- Enzyme inhibition : Evaluate interactions with monoamine oxidases (MAOs) via enzyme activity assays (e.g., fluorometric MAO-A/MAO-B inhibition kits) .

- In silico docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to G-protein-coupled receptors (GPCRs) .

Q. How can contradictions in biological activity data for this compound be systematically addressed?

- Methodological Answer :

- Replicate studies : Conduct dose-response assays in triplicate across multiple cell lines (e.g., HEK-293, SH-SY5Y) to confirm reproducibility .

- Analytical validation : Re-analyze compound purity and stability post-experiment to rule out degradation artifacts .

- Meta-analysis : Compare results with structurally related compounds (e.g., (R)-chroman-4-amine) to identify structure-activity relationships (SARs) .

Q. What strategies are recommended for designing in vivo studies involving this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Conduct preliminary ADME studies in rodent models to determine bioavailability and blood-brain barrier penetration .

- Dose optimization : Use staggered dosing (e.g., 1–50 mg/kg) and monitor behavioral or biochemical endpoints (e.g., locomotor activity, neurotransmitter levels) .

- Control groups : Include enantiomeric controls ((R)-enantiomer) and vehicle groups to isolate stereospecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.